molecular formula C8H4F6O3S B2514566 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride CAS No. 2368871-64-9

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride

Cat. No.: B2514566
CAS No.: 2368871-64-9
M. Wt: 294.17
InChI Key: MJMNZQFCWYNTJX-UHFFFAOYSA-N
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Description

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride is a fluorinated compound with a unique molecular structure. It is known for its high purity and significant applications in various fields due to its stability and reactivity. This compound is characterized by the presence of both fluorine and sulfonyl groups, which contribute to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride typically involves the reaction of fluorinated phenol derivatives with tetrafluoroethanesulfonyl fluoride. One common method includes the use of sulfonates or sulfonic acids as starting materials, which are then transformed into sulfonyl fluorides through a cascade process. This method is favored for its mild reaction conditions and the use of readily available reagents .

Industrial Production Methods: Industrial production of this compound often employs phase transfer catalysts to enhance the efficiency of the reaction. The use of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile is a notable example. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and phase transfer catalysts are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products: The major products formed from these reactions include various fluorinated derivatives and sulfonyl compounds, which are valuable in further chemical synthesis .

Scientific Research Applications

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride exerts its effects involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group is particularly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

    Phenoxytetrafluoroethanesulfonyl fluoride: Similar in structure but lacks the fluorine atom on the phenoxy group.

    Tetrafluoroethanesulfonyl fluoride: Contains the sulfonyl fluoride group but without the phenoxy moiety.

Uniqueness: 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride stands out due to the presence of both the fluorine atom on the phenoxy group and the tetrafluoroethanesulfonyl fluoride moiety. This combination imparts unique reactivity and stability, making it valuable in specialized applications .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMNZQFCWYNTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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